Comparative Potency of Difluoromethyl-Pyrazole Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs)
A difluoromethyl-pyrazole β-ketonitrile derivative (Compound A14) demonstrates superior SDH inhibition compared to the commercial fungicide fluxapyroxad, a trifluoromethyl-pyrazole analog. This class-level inference supports the use of the difluoromethyl building block as a starting point for more potent SDHIs [1].
| Evidence Dimension | Succinate Dehydrogenase (SDH) Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.183 µM (Compound A14, a derivative) |
| Comparator Or Baseline | IC50 = 3.76 µM (Fluxapyroxad, a trifluoromethyl analog) |
| Quantified Difference | ~20.5-fold more potent |
| Conditions | In vitro SDH enzymatic assay using porcine heart SDH [1] |
Why This Matters
This data demonstrates that the difluoromethyl-pyrazole scaffold, for which 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a key building block, can yield final compounds with substantially higher target potency than those derived from trifluoromethyl analogs, justifying its selection in early-stage fungicide development.
- [1] Zhou, C., et al. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 2023, 71, 14, 5531-5542. View Source
